molecular formula C26H31N3O8S B1677312 (4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid CAS No. 181586-07-2

(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid

Cat. No.: B1677312
CAS No.: 181586-07-2
M. Wt: 545.6 g/mol
InChI Key: PKBZGVVSSNNHGY-INTLEYBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ono 3403 is synthesized through a series of chemical reactions involving the incorporation of an amidinophenoxycarbonyl group into a phenylpropenoyl structure. The synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: The industrial production of Ono 3403 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ono 3403 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions involving Ono 3403 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving Ono 3403 include various derivatives with modified functional groups. These derivatives are studied for their potential biological and chemical activities .

Scientific Research Applications

Ono 3403 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of serine protease inhibition.

    Biology: Studied for its ability to induce apoptosis in various cell lines.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Ono 3403 is compared with other similar compounds such as FOY-305 and FO-349. These compounds are also synthetic serine protease inhibitors but differ in their chemical structures and inhibitory activities. Ono 3403 has been shown to have higher protease-inhibitory activity compared to its analogs, making it a more potent inhibitor .

Comparison with Similar Compounds

Properties

CAS No.

181586-07-2

Molecular Formula

C26H31N3O8S

Molecular Weight

545.6 g/mol

IUPAC Name

(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid

InChI

InChI=1S/C25H27N3O5.CH4O3S/c1-4-14-28(16-22(29)32-5-2)24(30)17(3)15-18-6-8-20(9-7-18)25(31)33-21-12-10-19(11-13-21)23(26)27;1-5(2,3)4/h4,6-13,15H,1,5,14,16H2,2-3H3,(H3,26,27);1H3,(H,2,3,4)/b17-15+;

InChI Key

PKBZGVVSSNNHGY-INTLEYBYSA-N

Isomeric SMILES

CCOC(=O)CN(CC=C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N)/C.CS(=O)(=O)O

SMILES

CCOC(=O)CN(CC=C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N)C.CS(=O)(=O)O

Canonical SMILES

CCOC(=O)CN(CC=C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl N-allyl-N-(2-methyl-3-(4-(4-amidinophenoxycarbonyl)phenyl)propenoyl)aminoacetate methanesulfonate
ONO 3403
ONO-3403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid
Reactant of Route 3
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid
Reactant of Route 4
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid
Reactant of Route 6
Reactant of Route 6
(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid

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